molecular formula C24H33N3O5S B2909063 1-(azepan-1-yl)-2-(3-((2-(2,6-dimethylmorpholino)-2-oxoethyl)sulfonyl)-1H-indol-1-yl)ethanone CAS No. 878061-15-5

1-(azepan-1-yl)-2-(3-((2-(2,6-dimethylmorpholino)-2-oxoethyl)sulfonyl)-1H-indol-1-yl)ethanone

Cat. No.: B2909063
CAS No.: 878061-15-5
M. Wt: 475.6
InChI Key: APLOCQZBVIHEBT-UHFFFAOYSA-N
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Description

1-(Azepan-1-yl)-2-(3-((2-(2,6-dimethylmorpholino)-2-oxoethyl)sulfonyl)-1H-indol-1-yl)ethanone is a complex synthetic compound designed for advanced life science research. This molecule features a multifunctional structure combining an indole core, which is a prominent scaffold in medicinal chemistry, with azepane and 2,6-dimethylmorpholino groups linked via carbonyl and sulfonyl connectors. Such a structure suggests potential as a key intermediate in organic synthesis and drug discovery efforts. Compounds with similar structural motifs, particularly those incorporating azepane and complex heterocycles, are frequently investigated in the development of targeted bifunctional degraders, such as Proteolysis-Targeting Chimeras (PROTACs) and other molecular glues . Its molecular design, incorporating a sulfonyl group, also indicates potential utility in creating chemical probes for studying protein-protein interactions or enzyme inhibition. Researchers can employ this high-purity compound as a building block for developing novel therapeutic candidates or as a tool compound in biochemical assays to explore new biological pathways. This product is provided for non-human research applications only and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

1-(azepan-1-yl)-2-[3-[2-(2,6-dimethylmorpholin-4-yl)-2-oxoethyl]sulfonylindol-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H33N3O5S/c1-18-13-27(14-19(2)32-18)24(29)17-33(30,31)22-15-26(21-10-6-5-9-20(21)22)16-23(28)25-11-7-3-4-8-12-25/h5-6,9-10,15,18-19H,3-4,7-8,11-14,16-17H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APLOCQZBVIHEBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)C(=O)CS(=O)(=O)C2=CN(C3=CC=CC=C32)CC(=O)N4CCCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H33N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

475.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(azepan-1-yl)-2-(3-((2-(2,6-dimethylmorpholino)-2-oxoethyl)sulfonyl)-1H-indol-1-yl)ethanone is a complex organic molecule with potential therapeutic applications. Its structure incorporates an azepane ring, a sulfonyl group, and an indole moiety, which are known to contribute to various biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Structure and Properties

The molecular formula of the compound is C17H20N2O3SC_{17}H_{20}N_{2}O_{3}S, and it has a molecular weight of approximately 320.42 g/mol. The presence of the azepane ring and the 2,6-dimethylmorpholine moiety suggests potential interactions with biological targets such as receptors or enzymes.

Anticancer Activity

Recent studies have indicated that compounds similar to This compound exhibit significant anticancer properties. For instance, modifications in the structure of sulfonamides have been shown to enhance their potency as inhibitors of glycine transporter 1 (GlyT1), which is implicated in various cancers . The compound's ability to inhibit GlyT1 could lead to reduced tumor growth by altering the tumor microenvironment.

The proposed mechanism involves the inhibition of specific transporters or enzymes that play critical roles in cellular metabolism and proliferation. By targeting these pathways, This compound may disrupt cancer cell survival and promote apoptosis.

Pharmacokinetics

Pharmacokinetic studies are crucial for understanding how this compound behaves in biological systems. Preliminary data suggest favorable brain-plasma ratios for similar compounds, indicating potential central nervous system (CNS) penetration . This property is essential for developing treatments for CNS-related conditions.

Study on GlyT1 Inhibition

A notable study explored a series of glycine transporter inhibitors where modifications led to increased potency against GlyT1. The compound 39 , a derivative with structural similarities to This compound , exhibited an IC50 value of 37 nM, demonstrating its potential as a powerful inhibitor in this series .

Clinical Implications

Research has also highlighted the role of autotaxin in various diseases, including cancer. Compounds targeting this enzyme have shown promise in reducing pathological conditions associated with elevated lysophosphatidic acid (LPA) levels. The exploration of derivatives like This compound may provide insights into novel treatment strategies for such diseases .

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

Key structural analogs and their distinguishing features are summarized below:

Compound Name (CAS) Core Structure Differences Molecular Formula Molecular Weight (g/mol) Key References
1-(azepan-1-yl)-2-(3-(phenylsulfonyl)-1H-indol-1-yl)ethanone (941925-03-7) Phenylsulfonyl group replaces morpholino-sulfonylethyl chain C22H24N2O3S 396.5
1-(azepan-1-yl)-2-((1-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)ethanone (878058-95-8) 4-Methylpiperidine instead of 2,6-dimethylmorpholino C24H33N3O4S 459.6
1-{2-[(E)-2-(2-Nitrophenyl)ethenyl]-1-phenylsulfonyl-1H-indol-3-yl}ethanone Nitrophenyl-ethenyl substituent; phenylsulfonyl group C24H18N2O5S 446.46
1-(1H-Indol-3-yl)-2-(phenylsulfonyl)ethanone (292855-52-8) Simpler structure lacking azepane and morpholino groups C16H13NO3S 299.34

Key Observations :

  • Substituent Effects: The morpholino group in the target compound introduces polarity and hydrogen-bonding capacity compared to phenyl or piperidine analogs.
  • Molecular Weight : The target compound’s estimated molecular weight (~470–500 g/mol) exceeds simpler analogs (e.g., 299.34 g/mol in ), which may influence pharmacokinetics.

Physicochemical Properties

While explicit data (e.g., solubility, melting point) for the target compound are absent, inferences can be drawn from analogs:

  • Sulfonyl Group Impact: The sulfonylethyl moiety increases molecular rigidity and polarity, as seen in the crystal structure of 1-{2-[(E)-2-(2-Nitrophenyl)ethenyl]-1-phenylsulfonyl-1H-indol-3-yl}ethanone (monoclinic, P21/n space group; intermolecular C–H···π interactions) .
  • Azepane vs.

Analytical Characterization

  • X-ray Crystallography : SHELX software (widely used for small-molecule refinement ) could resolve the target compound’s crystal structure, as seen in analogs .
  • Spectroscopic Methods : High-resolution mass spectrometry (HRMS) and NMR (e.g., for indole derivatives in ) would identify functional groups and confirm purity.

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